molecular formula C14H11ClO3 B597200 2'-Chloro-3'-methoxybiphenyl-3-carboxylic acid CAS No. 1215206-24-8

2'-Chloro-3'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B597200
CAS No.: 1215206-24-8
M. Wt: 262.689
InChI Key: DRYXFJQEEDVSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid is a chemical compound that belongs to the class of biphenyl carboxylic acids. It is characterized by the presence of a chloro group at the 2’ position, a methoxy group at the 3’ position, and a carboxylic acid group at the 3 position of the biphenyl structure. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety data sheet for “2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid” can be found at Echemi.com . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of 2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

    Oxidation: 2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2’-Chloro-4’-methoxybiphenyl-3-carboxylic acid
  • 2’-Chloro-3’-ethoxybiphenyl-3-carboxylic acid
  • 2’-Bromo-3’-methoxybiphenyl-3-carboxylic acid

Comparison: 2’-Chloro-3’-methoxybiphenyl-3-carboxylic acid is unique due to the specific positioning of the chloro and methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-(2-chloro-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYXFJQEEDVSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681796
Record name 2'-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-24-8
Record name 2'-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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